Unguisin B

Descripción general

Descripción

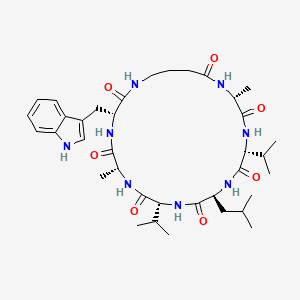

Unguisin B es un heptapéptido cíclico aislado predominantemente del género fúngico Aspergillus. Este compuesto es parte de la familia de la unguisina, que se caracteriza por la presencia de aminoácidos no proteicos como el ácido gamma-aminobutírico y la beta-metilfenilalanina. Estos péptidos cíclicos son conocidos por su diversidad estructural y sus potenciales actividades biológicas, aunque las funciones biológicas significativas aún no se han dilucidado completamente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Unguisin B se puede sintetizar a través de una serie de reacciones de acoplamiento de péptidos. La síntesis típicamente involucra el uso de técnicas de síntesis de péptidos en fase sólida (SPPS), donde los aminoácidos se agregan secuencialmente a una cadena peptídica creciente anclada a una resina sólida. Los pasos clave incluyen:

Reacciones de acoplamiento: Los aminoácidos se activan utilizando reactivos como la N,N'-diisopropilcarbodiimida y la hidroxi-benzotriazol para formar enlaces peptídicos.

Ciclización: El péptido lineal se cicliza para formar la estructura cíclica del heptapéptido.

Métodos de producción industrial

La producción industrial de this compound implica la fermentación de especies de Aspergillus en condiciones controladas. El cultivo fúngico se cultiva en un medio adecuado, y el péptido cíclico se extrae y purifica del caldo de cultivo. El proceso incluye:

Fermentación: Las especies de Aspergillus se cultivan en un medio rico en nutrientes.

Extracción: El caldo de cultivo se extrae utilizando solventes orgánicos para aislar el péptido.

Purificación: El extracto bruto se purifica utilizando técnicas cromatográficas para obtener this compound de alta pureza.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by UngD

The β-lactamase-like hydrolase UngD catalyzes the hydrolysis of unguisin B into a linear peptide (compound 4 ) by cleaving the ester bond between D-tryptophan and GABA residues .

-

In Vitro Reaction : Incubation of purified UngD with this compound yielded linearized peptide 4 (C₄₀H₅₄N₈O₇), confirmed via LC-MS and NMR .

-

Biological Relevance : Linear peptides are not detected in fungal cultures, suggesting UngD activity may be context-dependent or linked to uncharacterized biological events .

Heterologous Production and Engineering

Heterologous expression of the ung cluster in Aspergillus oryzae enabled this compound production, confirming the NRPS’s functional autonomy . Key findings include:

-

Substrate Swapping : Rational engineering of UngA modules (e.g., replacing A3 with A4 domains) could introduce β-methylphenylalanine, as seen in unguisins E/F .

-

Phylogenetic Insights : A-domain analysis revealed clades correlating with substrate flexibility, particularly in modules 2–4 .

Structural Variants and Congeners

This compound coexists with analogs like unguisin J in A. heteromorphus, differing by a D-Val/D-Phe substitution at position 4 . This variability arises from the NRPS’s substrate promiscuity, validated by:

Aplicaciones Científicas De Investigación

Biological Activities

Unguisin B exhibits a range of biological activities that make it a subject of interest in pharmacological research.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses moderate antibacterial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at certain concentrations .

- Anticancer Properties : Research indicates that this compound has cytotoxic effects on cancer cell lines. It has been shown to inhibit the growth of HCT-116 human colon adenocarcinoma cells with an IC50 value of 11.0 μM, suggesting its potential as a chemotherapeutic agent . Additionally, it has exhibited activity against other cancer cell lines, including MCF-7 and MDA-MB-231, indicating a broader spectrum of anticancer activity .

- Antimalarial Activity : Preliminary studies have suggested that this compound may possess antimalarial properties, although more extensive research is needed to confirm its efficacy against malaria parasites .

Industrial Applications

This compound's unique properties open avenues for various industrial applications:

- Bioremediation : The compound has been explored for its potential in bioremediation processes, particularly in the removal of heavy metals from industrial wastewater. Its ability to bind to metal ions could be harnessed to develop effective bioremediation strategies .

- Agricultural Uses : Due to its antimicrobial properties, this compound could be utilized as a natural pesticide or fungicide in agriculture, providing an eco-friendly alternative to synthetic chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated that this compound inhibited the growth of Staphylococcus aureus at concentrations as low as 25 μg/mL, showcasing its potential for development into an antimicrobial agent for clinical use .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using HCT-116 colon cancer cells treated with different concentrations of this compound. The study found that concentrations above 10 μM resulted in significant cell death, supporting its potential role in cancer therapy .

Comparative Data Table

The following table summarizes the key biological activities and applications of this compound compared to other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Antimalarial Activity | Industrial Application |

|---|---|---|---|---|

| This compound | Moderate (various strains) | IC50 = 11.0 μM (HCT-116) | Preliminary evidence | Bioremediation potential |

| Unguisin A | Moderate | IC50 = 2.7 μM (HCT-116) | Not reported | Not specified |

| Emeguisin A | Moderate | Not reported | Active | Not specified |

Mecanismo De Acción

El mecanismo de acción exacto de la unguisin B no se comprende completamente. Se cree que interactúa con objetivos moleculares y vías específicas en las células. La presencia de residuos de ácido gamma-aminobutírico y beta-metilfenilalanina sugiere posibles interacciones con receptores de neurotransmisores y otras proteínas celulares. Se necesita más investigación para dilucidar los objetivos moleculares y las vías precisas involucradas .

Comparación Con Compuestos Similares

Unguisin B es parte de una familia de heptapéptidos cíclicos que incluye otros compuestos como unguisin A, unguisin C y unguisin J. Estos compuestos comparten características estructurales similares, pero difieren en los residuos específicos de aminoácidos incorporados en el anillo peptídico. La singularidad de la this compound radica en su combinación específica de aminoácidos, que puede conferir propiedades biológicas distintas. Compuestos similares incluyen:

Unguisin A: Contiene diferentes residuos de aminoácidos en comparación con la this compound.

Unguisin C: Otro heptapéptido cíclico con una secuencia de aminoácidos única.

Unguisin J: Congénere descubierto recientemente con similitudes estructurales con la this compound

Actividad Biológica

Unguisin B is a cyclic heptapeptide derived from the marine-derived fungus Emericella unguis and is notable for its unique structural features, including the presence of γ-aminobutyric acid (GABA) and several D-amino acids. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

This compound is characterized as a cyclic peptide consisting of seven amino acids, including non-proteinogenic residues. Its structure has been elucidated through various spectroscopic methods, confirming its unique cyclic nature and the incorporation of GABA.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings related to its antimicrobial activity:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antimicrobial activity | |

| Candida albicans | Antifungal activity |

Antimalarial Activity

This compound has demonstrated promising antimalarial activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have reported the compound's ability to inhibit the growth of this parasite effectively:

Anticancer Activity

Research into the anticancer potential of this compound is ongoing. Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines. The following table outlines some of these findings:

| Cancer Cell Line | Activity | Reference |

|---|---|---|

| HepG2 (liver cancer) | Weak cytotoxicity | |

| A549 (lung cancer) | Moderate cytotoxicity | |

| MDA-MB-231 (breast cancer) | Induction of apoptosis |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study published in 2022 examined the antimicrobial properties of various compounds derived from Aspergillus unguis, including this compound. The results indicated strong inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains .

- Antimalarial Properties : Research conducted on the antimalarial effects of this compound revealed that it significantly inhibits the growth of Plasmodium falciparum. The study suggests that further exploration into its mechanism could lead to new treatments for malaria .

- Cytotoxic Effects on Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound's ability to affect cell cycle progression and induce cell death was documented in a recent publication .

Propiedades

IUPAC Name |

(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCFDPSTGTYYBQ-MDODTGCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.